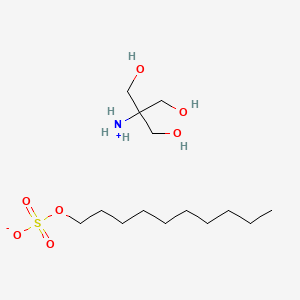
Lauryl sulfate tris salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryl sulfate tris salt: is a chemical compound with the molecular formula C14H33NO7S . It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound consists of a decyl sulfate group and a [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lauryl sulfate tris salt typically involves the reaction of decyl alcohol with sulfuric acid to form decyl sulfate. This is followed by the reaction with [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are often employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Lauryl sulfate tris salt is used as a surfactant in various reactions and processes. It helps in the formation of micelles and can be used to stabilize emulsions .
Biology: The compound is used in biological research for cell lysis and protein extraction due to its surfactant properties. It helps in breaking down cell membranes and solubilizing proteins .
Medicine: In medicine, it is used in formulations for drug delivery systems. Its ability to form micelles makes it useful for encapsulating hydrophobic drugs and enhancing their bioavailability .
Industry: Industrially, it is used in the production of detergents, shampoos, and other cleaning products. Its surfactant properties help in removing dirt and grease effectively .
Mechanism of Action
The mechanism of action of Lauryl sulfate tris salt involves its ability to reduce surface tension and form micelles. The decyl sulfate group interacts with hydrophobic molecules, while the [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety interacts with hydrophilic molecules. This dual interaction allows the compound to solubilize various substances and enhance their dispersion in aqueous solutions .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Cetyltrimethylammonium bromide: A cationic surfactant with different applications.
Triton X-100: A nonionic surfactant used in similar applications.
Uniqueness: Lauryl sulfate tris salt is unique due to its specific combination of sulfate and azanium groups, which provide distinct surfactant properties. Its ability to form stable micelles and interact with both hydrophobic and hydrophilic molecules makes it versatile in various applications .
Properties
IUPAC Name |
decyl sulfate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPKTHOBIZUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].C(C(CO)(CO)[NH3+])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
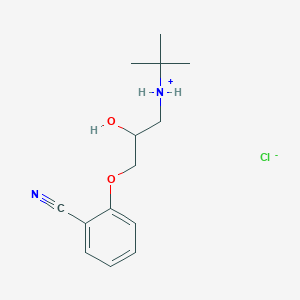
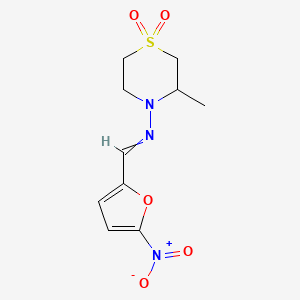
![[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate](/img/structure/B7824028.png)
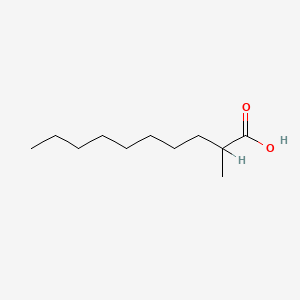
![sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7824052.png)

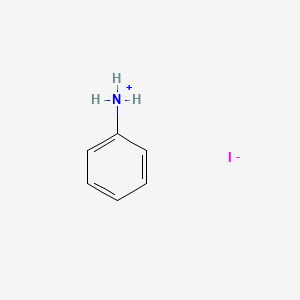
![1,1'-[Methylenebis(P-phenyleneoxy)]dipropan-2-OL](/img/structure/B7824076.png)
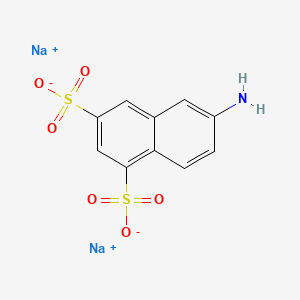
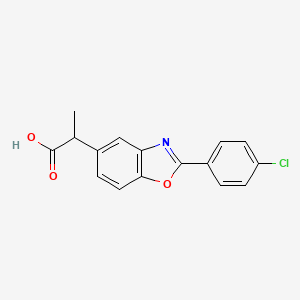
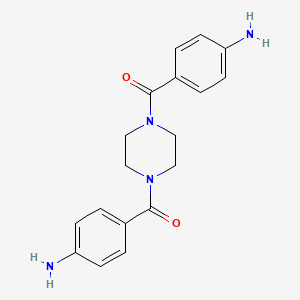
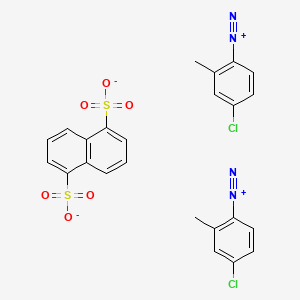
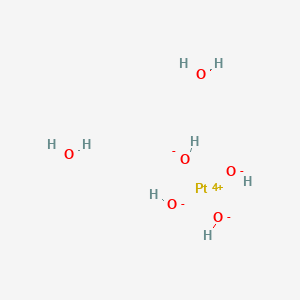
![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)
